2,2,4-Trimethyl-1-(phenylsulfonyl)-1,2-dihydroquinolin-6-yl benzenesulfonate
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Overview
Description
1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE is an organosulfur compound that belongs to the class of benzenesulfonates This compound is characterized by the presence of a benzenesulfonyl group attached to a dihydroquinoline ring, which is further substituted with trimethyl groups
Preparation Methods
The synthesis of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE typically involves the following steps:
Sulfonation of Benzene: The initial step involves the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid.
Formation of Benzenesulfonyl Chloride: Benzenesulfonic acid is then converted to benzenesulfonyl chloride using reagents such as phosphorus pentachloride or phosphorus oxychloride.
Coupling with Dihydroquinoline: The benzenesulfonyl chloride is reacted with 2,2,4-trimethyl-1,2-dihydroquinoline under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters .
Scientific Research Applications
1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE involves its interaction with molecular targets and pathways. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE can be compared with other similar compounds, such as:
Benzenesulfonic Acid: A simpler sulfonic acid derivative with similar chemical properties.
p-Toluenesulfonic Acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group.
The uniqueness of 1-(BENZENESULFONYL)-2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-6-YL BENZENESULFONATE lies in its complex structure, which combines a benzenesulfonyl group with a dihydroquinoline ring and trimethyl substitutions, providing distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23NO5S2 |
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Molecular Weight |
469.6 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-2,2,4-trimethylquinolin-6-yl] benzenesulfonate |
InChI |
InChI=1S/C24H23NO5S2/c1-18-17-24(2,3)25(31(26,27)20-10-6-4-7-11-20)23-15-14-19(16-22(18)23)30-32(28,29)21-12-8-5-9-13-21/h4-17H,1-3H3 |
InChI Key |
JZBYJJPCANCSRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
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